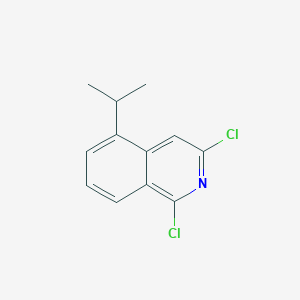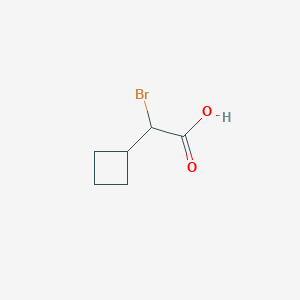
2-Bromo-2-cyclobutyl-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-cyclobutyl-acetic acid is an organic compound characterized by a bromine atom attached to the second carbon of a cyclobutyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-Bromo-2-cyclobutyl-acetic acid typically involves the bromination of cyclobutyl acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, where bromine is introduced to the alpha position of the acetic acid derivative in the presence of a phosphorus catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetic acid .
Analyse Des Réactions Chimiques
2-Bromo-2-cyclobutyl-acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-cyclobutyl-acetic acid.
Reduction Reactions: The compound can be reduced to 2-cyclobutyl-ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the cyclobutyl ring to form cyclobutanone derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Applications De Recherche Scientifique
2-Bromo-2-cyclobutyl-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 2-Bromo-2-cyclobutyl-acetic acid involves its interaction with molecular targets through its bromine atom, which can act as an electrophile. This allows the compound to participate in various substitution and addition reactions, influencing biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
2-Bromo-2-cyclobutyl-acetic acid can be compared with other halogenated acetic acids such as:
Bromoacetic acid: Similar in structure but lacks the cyclobutyl ring, making it less sterically hindered.
Chloroacetic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Iodoacetic acid: Features an iodine atom, which is larger and more reactive than bromine, leading to distinct chemical behavior.
Propriétés
Formule moléculaire |
C6H9BrO2 |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
2-bromo-2-cyclobutylacetic acid |
InChI |
InChI=1S/C6H9BrO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9) |
Clé InChI |
PATJTNIFBSIMHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


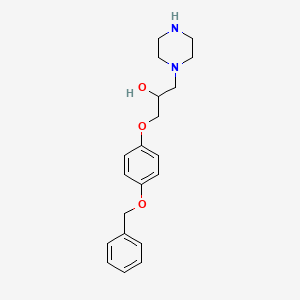


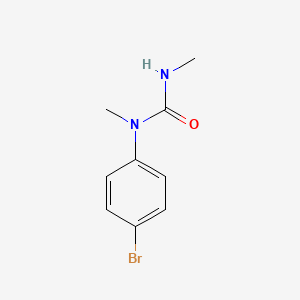
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
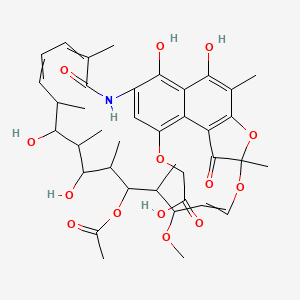
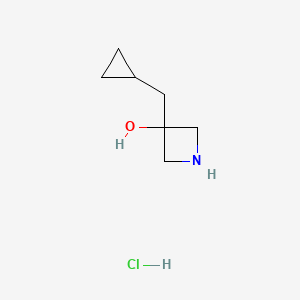
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)



